1-Phenyl-2,5,8,11-tetraoxatridecan-13-amine
Overview
Description
“1-Phenyl-2,5,8,11-tetraoxatridecan-13-amine” is a chemical compound with the molecular formula C15H25NO4 . It has an average mass of 283.363 Da and a monoisotopic mass of 283.178345 Da .
Molecular Structure Analysis
The InChI code for “1-Phenyl-2,5,8,11-tetraoxatridecan-13-amine” is 1S/C15H25NO4/c16-6-7-17-8-9-18-10-11-19-12-13-20-14-15-4-2-1-3-5-15/h1-5H,6-14,16H2
. This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“1-Phenyl-2,5,8,11-tetraoxatridecan-13-amine” has a density of 1.1±0.1 g/cm3, a boiling point of 390.4±32.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . Its enthalpy of vaporization is 64.0±3.0 kJ/mol, and it has a flash point of 188.9±18.8 °C . The compound has a molar refractivity of 78.7±0.3 cm3, and it has 5 H bond acceptors, 2 H bond donors, and 13 freely rotating bonds .
Scientific Research Applications
Biomedical Research
1-Phenyl-2,5,8,11-tetraoxatridecan-13-amine: is utilized in biomedical research due to its properties as a polyethylene glycol (PEG) derivative . PEG derivatives are known for their biocompatibility and are often used to modify therapeutic molecules to improve their solubility and stability in biological environments. This compound, in particular, may be involved in the development of PEGylated drugs that can evade the immune system for longer circulation times.
Drug Delivery Systems
In the realm of drug delivery, 1-Phenyl-2,5,8,11-tetraoxatridecan-13-amine serves as a linker molecule . Its structure allows for the attachment of drug molecules, which can then be released in a controlled manner. This is particularly useful in the creation of targeted drug delivery systems, where the drug needs to be released at a specific site within the body.
Material Science
This compound’s applications extend to material science, where it is used in the synthesis of novel polymers . The presence of multiple ether groups within its structure makes it an excellent candidate for creating flexible and durable materials. These materials could have potential uses in medical devices, coatings, and as components in electronic devices.
Analytical Chemistry
In analytical chemistry, 1-Phenyl-2,5,8,11-tetraoxatridecan-13-amine can be employed as a standard or a reagent in various chromatographic techniques . Its unique structure allows it to be used in the calibration of equipment and in the development of new analytical methods for the detection and quantification of complex molecules.
Organic Synthesis
As a building block in organic synthesis, this compound is valuable for constructing larger, more complex molecules . Its amine group is a functional handle that can be used to introduce various substituents, enabling the synthesis of a wide array of chemical entities for further research and development in organic chemistry.
Environmental Science
Lastly, 1-Phenyl-2,5,8,11-tetraoxatridecan-13-amine may find applications in environmental science as part of sensors or absorbents . Its ability to interact with other organic compounds could be harnessed to detect or capture pollutants, aiding in environmental monitoring and cleanup efforts.
properties
IUPAC Name |
2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c16-6-7-17-8-9-18-10-11-19-12-13-20-14-15-4-2-1-3-5-15/h1-5H,6-14,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYODTXXMZZZHEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50728287 | |
Record name | 1-Phenyl-2,5,8,11-tetraoxatridecan-13-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50728287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
86770-76-5 | |
Record name | 1-Phenyl-2,5,8,11-tetraoxatridecan-13-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50728287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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